molecular formula C3H2N4O4 B1585103 3,5-dinitro-1H-pyrazole CAS No. 38858-89-8

3,5-dinitro-1H-pyrazole

Cat. No.: B1585103
CAS No.: 38858-89-8
M. Wt: 158.07 g/mol
InChI Key: UKZXCZWGGXVKNN-UHFFFAOYSA-N
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Description

3,5-Dinitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and three carbon atoms. This compound is notable for its high nitrogen content and the presence of two nitro groups at the 3 and 5 positions of the pyrazole ring.

Mechanism of Action

Target of Action

3,5-Dinitro-1H-pyrazole is a highly nitrated pyrazole that serves as a powerful explosive and an effective oxidizer for rocket propellants . The primary targets of this compound are the chemical structures it interacts with during the detonation process. These interactions result in the release of a large amount of energy, making this compound an effective explosive material .

Mode of Action

The mode of action of this compound involves a series of chemical reactions that occur upon the application of heat, impact, shock, or spark . The compound’s unique molecular structure and the existence of strong intra- and intermolecular interactions contribute to its excellent performance . The combination of two dissimilar and adjacent nitrogen atoms in this azole allows it to simultaneously donate and accept hydrogen bonds, favoring the establishment of intermolecular interactions .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role as an explosive and oxidizer. The compound’s interaction with its targets leads to a series of chemical reactions that result in the release of a large amount of energy . The exact biochemical pathways involved in these reactions are complex and may vary depending on the specific conditions and the presence of other substances.

Pharmacokinetics

It’s worth noting that the compound’s molecular weight is 1580724 , which could influence its ADME properties.

Result of Action

The result of the action of this compound is the release of a large amount of energy in the form of heat and gaseous products . This energy release is what makes this compound an effective explosive and oxidizer. On a molecular level, the compound’s interaction with its targets leads to a series of chemical reactions that result in this energy release .

Biochemical Analysis

Biochemical Properties

3,5-Dinitro-1H-pyrazole plays a pivotal role in biochemical reactions, particularly those involving nitro group interactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, potentially inhibiting or modifying their activity. These interactions are primarily due to the electron-withdrawing nature of the nitro groups, which can alter the redox state of the enzymes and proteins it interacts with .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression. This compound has also been observed to affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The nitro groups in this compound are highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, resulting in changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects, such as enhancing stress response pathways. At high doses, this compound can be toxic, leading to adverse effects such as oxidative damage, inflammation, and cell death. Threshold effects have been observed, where the impact of the compound significantly increases beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nitro group metabolism. It interacts with enzymes such as nitroreductases, which can reduce the nitro groups to amino groups, altering the compound’s reactivity and function. These metabolic transformations can affect the overall metabolic flux and levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues can also influence its overall activity and toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dinitro-1H-pyrazole typically involves the nitration of pyrazole derivatives. One common method is the reaction of pyrazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. This process introduces nitro groups at the 3 and 5 positions of the pyrazole ring .

Another approach involves the reaction of 1,1,1-trimethylhydrazinium iodide with 3,5-dinitropyrazole in dimethyl sulfoxide (DMSO), followed by recrystallization from water to yield the monohydrated crystal .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dinitro-1H-pyrazole is unique due to its specific arrangement of nitro groups, which imparts distinct chemical and physical properties. Its high nitrogen content and stability make it particularly valuable in the synthesis of high-energy materials .

Properties

IUPAC Name

3,5-dinitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N4O4/c8-6(9)2-1-3(5-4-2)7(10)11/h1H,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZXCZWGGXVKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192109
Record name 3,5-Dinitropyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38858-89-8
Record name 3,5-Dinitropyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038858898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dinitropyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dinitro-1H-pyrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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